molecular formula C18H26N2O2 B1375679 tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1352926-14-7

tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No. B1375679
M. Wt: 302.4 g/mol
InChI Key: QMZPXBYNTVDLSX-UHFFFAOYSA-N
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Description

“tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound with the CAS Number: 1352926-14-7 . It has a molecular weight of 302.42 .


Synthesis Analysis

This compound can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is C18H26N2O2 .


Chemical Reactions Analysis

In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C and is available in solid or liquid form . The predicted boiling point is 301.3±35.0 °C and the predicted density is 1.10±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Stereospecific Cycloaddition : Chiaroni et al. (2000) reported on the synthesis of related compounds through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. This process highlights the compound's utility in creating structurally diverse molecules (Chiaroni et al., 2000).

  • Alkylation Studies : Brabander and Wright (1965) explored the alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, demonstrating the compound's potential for chemical modification and its usefulness in synthesizing new molecules (Brabander & Wright, 1965).

  • Enantioselective Synthesis : Campbell et al. (2009) described the enantioselective synthesis of related compounds using iodolactamization, emphasizing the compound's relevance in the creation of enantiomerically pure molecules (Campbell et al., 2009).

Chemical Applications

  • Precursors for Amino Acids : Limbach et al. (2009) demonstrated the use of related compounds as versatile building blocks for creating cyclopropyl-containing amino acids, highlighting the compound's utility in amino acid synthesis (Limbach et al., 2009).

  • Supramolecular Arrangements : Graus et al. (2010) discussed the relationship between molecular and crystal structures of cyclohexane-5-spirohydantoin derivatives, illustrating the compound's role in forming complex supramolecular arrangements (Graus et al., 2010).

  • Bifunctional Synthesis : Meyers et al. (2009) described synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate. This research illustrates the compound's importance in accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 7-benzyl-2,7-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-13-18(14-20)9-10-19(12-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZPXBYNTVDLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743540
Record name tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate

CAS RN

1352926-14-7
Record name 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 6-(phenylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352926-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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